molecular formula C20H23NO4 B11670744 Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate

Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate

Cat. No.: B11670744
M. Wt: 341.4 g/mol
InChI Key: RKZIUKFLBMVSMR-UHFFFAOYSA-N
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Description

Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a propyl ester group, a benzoate moiety, and a 2,6-dimethylphenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,6-dimethylphenoxyacetic acid: This can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2,6-dimethylphenoxy)acetamido]benzoic acid: This involves the reaction of 2,6-dimethylphenoxyacetic acid with 3-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step is the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major products can include carboxylic acids and ketones.

    Reduction: The major products can include alcohols and amines.

    Substitution: The major products can include substituted benzoates and amides.

Scientific Research Applications

Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Propyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate can be compared with other similar compounds, such as:

    Methyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate: Similar structure but with a methyl ester group instead of a propyl ester group.

    Ethyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.

    Butyl 3-[2-(2,6-dimethylphenoxy)acetamido]benzoate: Similar structure but with a butyl ester group instead of a propyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

propyl 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-9-6-10-17(12-16)21-18(22)13-25-19-14(2)7-5-8-15(19)3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)

InChI Key

RKZIUKFLBMVSMR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

Origin of Product

United States

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